3-(1H-Pyrrol-2-yl)propan-1-ol
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Overview
Description
3-(1H-Pyrrol-2-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₁NO It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
3-(1H-Pyrrol-2-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrrol-1-yl)propan-1-ol: This compound has a similar structure but differs in the position of the nitrogen atom in the pyrrole ring.
2-Formyl-1H-pyrrole: Another related compound with a formyl group at the 2-position of the pyrrole ring.
Uniqueness
3-(1H-Pyrrol-2-yl)propan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxyl group and pyrrole ring make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1H-pyrrol-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-2-4-7-3-1-5-8-7/h1,3,5,8-9H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSCHYQWAVTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717186 |
Source
|
Record name | 3-(1H-Pyrrol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-48-1 |
Source
|
Record name | 3-(1H-Pyrrol-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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